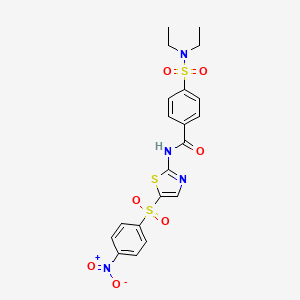

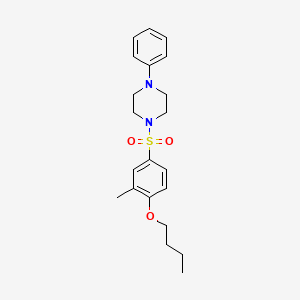

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, also known as BTAA, is a chemical compound that has been studied for its potential use in scientific research.

Applications De Recherche Scientifique

Application in Chemical Crystallography

Scientific Field

Chemical Crystallography

Summary of Application

The compound N′-(1-benzylpiperidin-4-yl)acetohydrazide, which is structurally similar to the compound , was synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction as part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects .

Methods of Application

The compound was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics .

Results

The crystal structure of the compound was determined. It was found to crystallize with four crystallographically unique molecules in the asymmetric unit .

Application in Antioxidant/Cholinergic Research

Scientific Field

Pharmacology

Summary of Application

Derivatives of the compound were synthesized and screened, both in silico and in vitro, for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes .

Methods of Application

A total of 14 derivatives were synthesized and screened for their antioxidant properties and their ability to inhibit AChE/BuChE enzymes .

Results

Six derivatives exhibited potent (>30%) antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay .

Application in Cancer Research

Scientific Field

Oncology

Summary of Application

A series of novel benzamide derivatives, which are structurally similar to the compound , were synthesized and tested for their inhibitory bioactivity in HepG2 cells .

Methods of Application

The benzamide derivatives were synthesized and their bioactivity was tested in vitro .

Results

Preliminary in vitro studies indicated that two of the compounds show significant inhibitory bioactivity in HepG2 cells, with IC50 values of 0.12 and 0.13 μM, respectively .

Application in Synthesis of Piperidine Derivatives

Scientific Field

Organic Chemistry

Summary of Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application

The compound is used as a starting material for the synthesis of various piperidine derivatives through intra- and intermolecular reactions .

Results

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Application in Crystallographic Study

Summary of Application

The compound N′-(1-benzylpiperidin-4-yl)acetohydrazide, which is structurally similar to the compound , was synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction .

Results

The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .

Application in Inhibitory Bioactivity Evaluation

Summary of Application

A series of novel benzamide derivatives, which are structurally similar to the compound , were synthesized and tested for their inhibitory bioactivity .

Results

Preliminary in vitro studies indicated that two of the compounds show significant inhibitory bioactivity .

Propriétés

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-18-7-9-21(10-8-18)26-17-22(25)23-15-19-11-13-24(14-12-19)16-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLFBJAKDSZKHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2357147.png)

![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2357152.png)

![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)

![3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2357157.png)

![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)

![N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide](/img/structure/B2357159.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)